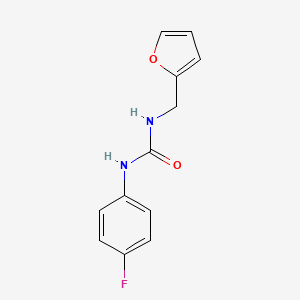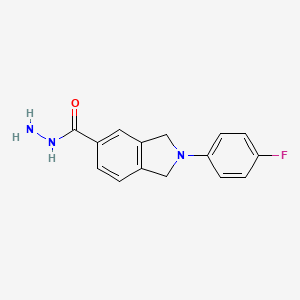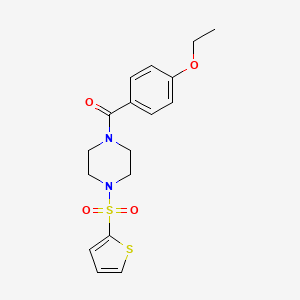![molecular formula C14H13N3O2 B5866222 N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide, also known as PPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPAC is a pyridine-based compound that has been synthesized through various methods, and its mechanism of action has been extensively studied.
科学研究应用
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied for its potential use in the treatment of cancer, viral infections, and autoimmune diseases.
作用机制
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide exerts its therapeutic effects through its interaction with various targets in the body. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. This compound also modulates the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water and organic solvents can limit its use in certain assays. This compound also has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide has shown promising results in preclinical studies, and future research should focus on its potential use in clinical trials. Further studies are needed to determine its safety and efficacy in humans. This compound also has potential applications in the treatment of autoimmune diseases and neurodegenerative disorders. Future research should focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo.
Conclusion
This compound is a pyridine-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It has been synthesized through various methods, and its mechanism of action has been extensively studied. This compound has shown promising results in preclinical studies, and future research should focus on its potential use in clinical trials. Its low solubility and bioavailability can limit its use in certain assays, but it has several advantages for lab experiments. This compound has potential applications in the treatment of cancer, viral infections, autoimmune diseases, and neurodegenerative disorders.
合成方法
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide can be synthesized through various methods, including the reaction of 2-pyridinecarboximidamide with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 2-pyridinecarboximidamide with phenylacetic acid in the presence of a coupling agent. The resulting compound is then purified through column chromatography to obtain pure this compound.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVYVOBTOVMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5866217.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)
